molecular formula C10H5BrClNO2 B13179474 5-Bromo-8-chloroisoquinoline-1-carboxylic acid

5-Bromo-8-chloroisoquinoline-1-carboxylic acid

Cat. No.: B13179474
M. Wt: 286.51 g/mol
InChI Key: ODTRGWKCZLFXOU-UHFFFAOYSA-N
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Description

5-Bromo-8-chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted isoquinolines, quinoline derivatives, and biaryl compounds, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Bromo-8-chloroisoquinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-chloroisoquinoline: Similar in structure but lacks the carboxyl group at the 1-position.

    8-Chloroisoquinoline: Lacks the bromine atom at the 5-position.

    5-Bromoisoquinoline: Lacks the chlorine atom at the 8-position.

Uniqueness

5-Bromo-8-chloroisoquinoline-1-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, as well as the carboxyl group. This combination of functional groups provides the compound with distinct reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

5-bromo-8-chloroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-6-1-2-7(12)8-5(6)3-4-13-9(8)10(14)15/h1-4H,(H,14,15)

InChI Key

ODTRGWKCZLFXOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1Cl)C(=O)O)Br

Origin of Product

United States

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